N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide
Description
N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide is a fused heterocyclic compound featuring a furopyridine core substituted with a pivalamide group at position 3, a 2-fluorophenyl moiety, and a carboxamide linkage. This scaffold is structurally analogous to kinase inhibitors and modulators of enzymatic activity, with the pivalamide group enhancing metabolic stability and lipophilicity . The 2-fluorophenyl substituent likely contributes to target binding specificity via steric and electronic effects.
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-19(2,3)18(25)23-15-14-13(9-6-10-21-14)26-16(15)17(24)22-12-8-5-4-7-11(12)20/h4-10H,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOOHPBIYNRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, some indole derivatives exhibit their antiviral activity by inhibiting viral replication. The interaction of these compounds with their targets leads to changes in the biological activities of the targets, thereby exerting their therapeutic effects.
Biochemical Pathways
These pathways are associated with the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities. The downstream effects of these pathways contribute to the overall therapeutic effects of the compounds.
Biological Activity
N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H18FN3O2
- Molecular Weight : 293.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and other diseases. Research indicates that it may act as an inhibitor of specific receptor tyrosine kinases (RTKs), which are crucial in signaling pathways that regulate cell proliferation and survival.
- Inhibition of c-Met and VEGFR-2 : Recent studies have demonstrated that derivatives related to this compound exhibit significant inhibitory effects on c-Met and VEGFR-2 pathways, which are important in tumor growth and angiogenesis. For instance, a closely related compound showed IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating potent activity against these targets .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
- Cell Proliferation Assays : In vitro assays have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. The mechanism involves the blockade of signaling pathways essential for tumor growth.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the ATP-binding site of c-Met and VEGFR-2, providing insights into its potential as a therapeutic agent .
Other Biological Activities
Beyond anticancer properties, this compound may exhibit other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may possess anti-inflammatory properties by modulating cytokine production.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects through the modulation of neuroinflammatory pathways.
Case Studies and Research Findings
- Study on c-Met Inhibition :
| Compound | IC50 (c-Met) | IC50 (VEGFR-2) |
|---|---|---|
| Compound 9h | 0.15 μM | 0.25 μM |
| Compound 12b | 0.11 μM | 0.19 μM |
| Compound 12d | 0.11 μM | 0.19 μM |
- Fluorination Impact :
Comparison with Similar Compounds
Structural Analogues from MedChemComm Supplements
The provided evidence highlights several structurally related furo[2,3-b]pyridine derivatives synthesized for medicinal chemistry studies. Key differences and similarities are outlined below:
Key Observations :
Fluorophenyl Position : The target compound’s 2-fluorophenyl group (vs. 4-fluorophenyl in analogs) may alter binding pocket interactions due to steric hindrance or electronic effects .
Carboxamide Variations: Replacement of pivalamide with methylcarbamoyl () or trifluoroethylamino () impacts solubility and metabolic stability. Pivalamide’s tert-butyl group in the target compound likely reduces oxidative metabolism .
Core Rigidity : Cyclopropane-containing analogs () exhibit constrained geometries that may enhance target selectivity but reduce synthetic accessibility compared to the target compound’s simpler structure.
Pyridine-Based Analogs from Literature
The Catalog of Pyridine Compounds (2017) lists pyridine derivatives with pivalamide substituents, though none share the fused furopyridine core:
- (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide: The iodine substituent introduces heavy-atom effects, which are absent in the target compound .
Key Differences :
- Furan vs.
Pharmacological Analogues
describes 1,4-dihydropyridines (e.g., AZ257, AZ331) with carboxamide and thioether substituents. While these lack the furopyridine backbone, their carboxamide groups suggest shared pharmacophoric elements:
- AZ257 : A bromophenyl-thioether substituent may confer distinct redox properties compared to the target compound’s fluorine-based electronic modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
